

DOTA-(t-Butyl)3-PEG5-azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DOTA-(t-Butyl)3-PEG5-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and common applications of **DOTA-(t-Butyl)3-PEG5-azide**, a versatile heterobifunctional linker. This document outlines its molecular characteristics and provides detailed experimental protocols for its principal uses in bioconjugation, radiolabeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

DOTA-(t-Butyl)3-PEG5-azide is a polyethylene glycol (PEG)-based linker molecule containing a protected DOTA chelator at one end and an azide group at the other. The tert-butyl esters protecting the DOTA cage enhance its solubility in organic solvents and can be removed under acidic conditions to enable metal chelation.[1][2] The PEG5 spacer increases the aqueous solubility and provides spatial separation between conjugated molecules.[3] The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions.[4]



Property	Value	Source
Molecular Formula	C40H76N8O12	[1][5][6]
Molecular Weight	861.09 g/mol	[5]
Exact Mass	860.5583	[5]
Purity	Typically ≥95%	[1][6]
Appearance	Colorless to light yellow oil	[7]
Storage Conditions	-20°C for long-term storage	[1][6]

Applications and Experimental Protocols

The unique trifunctional nature of **DOTA-(t-Butyl)3-PEG5-azide**—comprising a protected chelator, a flexible PEG spacer, and a reactive azide—makes it a valuable tool in several areas of biomedical research.

PROTAC Synthesis via Click Chemistry

DOTA-(t-Butyl)3-PEG5-azide serves as a PEG-based linker in the modular synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The azide group on the linker allows for its conjugation to an alkyne-functionalized molecule, typically the protein of interest (POI) ligand or the E3 ligase ligand, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-containing molecule to **DOTA-(t-Butyl)3-PEG5-azide**.

Materials:

- DOTA-(t-Butyl)3-PEG5-azide
- Alkyne-functionalized molecule (e.g., POI ligand)



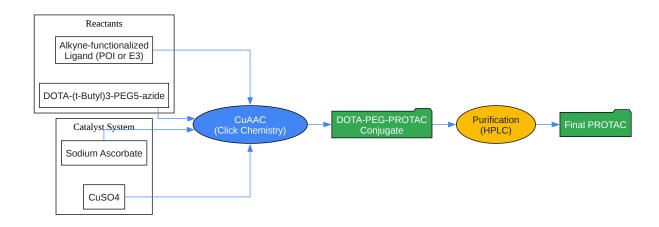
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Solvent (e.g., DMSO, t-BuOH/H2O)[5][9]
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous conditions)
 [9]

Procedure:

- Dissolve DOTA-(t-Butyl)3-PEG5-azide and the alkyne-functionalized molecule in the chosen solvent.[5]
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[5]
- Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.[6][9]
- If performing the reaction in an aqueous buffer, pre-incubate the CuSO4 with a stabilizing ligand like THPTA before adding it to the reaction mixture.[9]
- Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.[6]
- Upon completion, the resulting triazole-linked conjugate can be purified by preparative HPLC.[6]

Logical Workflow for PROTAC Synthesis:





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Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.

Radiolabeling with the DOTA Chelator

The DOTA cage is a highly effective chelator for various trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac), which are used in PET imaging and radiotherapy.[10][11][12] After conjugating the **DOTA-(t-Butyl)3-PEG5-azide** to a targeting molecule (e.g., a peptide or antibody) via its azide group, the tert-butyl protecting groups on the DOTA cage must be removed before radiolabeling.

Experimental Protocol: Deprotection and Radiolabeling

Part A: Deprotection of tert-Butyl Esters

 Dissolve the DOTA(tBu)3-PEG-conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA v/v).[12]



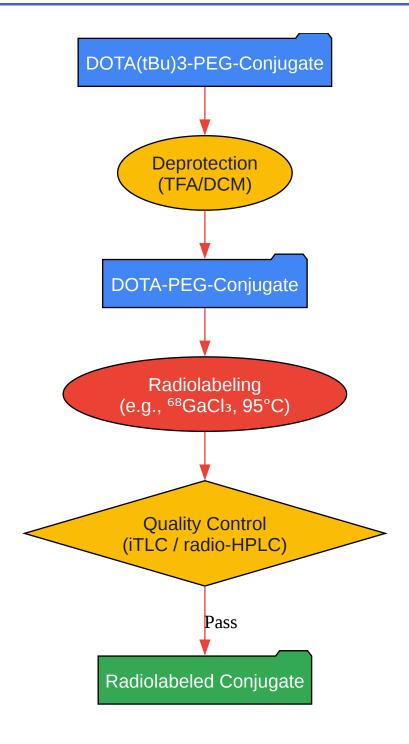
- Stir the reaction at room temperature for 30 minutes to 2 hours.
- Remove the solvent and TFA under reduced pressure to yield the deprotected DOTA-PEGconjugate.

Part B: Radiolabeling with Gallium-68 (⁶⁸Ga) This protocol is a general guideline for labeling with ⁶⁸Ga. Conditions will vary depending on the specific radionuclide.[1]

- Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[1]
- Prepare a reaction solution by dissolving the deprotected DOTA-PEG-conjugate in a suitable buffer, such as sodium acetate (pH 4.5).[1]
- Add the ⁶⁸Ga eluate to the conjugate solution.
- Heat the reaction mixture at 85-95°C for 10-15 minutes.[1][12]
- After cooling, determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.[1]
- Purify the radiolabeled product if necessary, for example, using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Experimental Workflow for Radiolabeling:





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Caption: General workflow for deprotection and radiolabeling.

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